molecular formula C12H13BrN4 B13258382 3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13258382
M. Wt: 293.16 g/mol
InChI Key: WQQJKYKKRUAJIY-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a potent and selective small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). This compound functions by competitively binding to the ATP-binding site of ALK5, thereby suppressing the phosphorylation of downstream Smad proteins (Smad2/3) and effectively halting the canonical TGF-β signaling cascade. The TGF-β pathway is a critical regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in a range of pathological processes. Consequently, this inhibitor serves as an essential pharmacological tool for investigating the role of ALK5-mediated signaling in fibrotic diseases, cancer progression, and epithelial-to-mesenchymal transition (EMT) . Its research value is further underscored by its utility in dissecting complex cellular crosstalk and in validating ALK5 as a therapeutic target in preclinical models.

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H13BrN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2

InChI Key

WQQJKYKKRUAJIY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CC3=CC(=CC=C3)Br)CN1

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazolo[4,3-a]pyrazine Core

The core scaffold is typically prepared by condensation of halogenated hydrazinylpyrazine intermediates with orthoformates under acidic catalysis:

  • Starting materials: Halogen-hydrazinylpyrazine (e.g., 3-chlorohydrazinylpyrazine).
  • Cyclization agents: Triethyl orthoformate or trimethyl orthoformate.
  • Catalyst: p-Toluenesulfonic acid monohydrate.
  • Conditions: Reflux in toluene for approximately 5 hours.
  • Workup: Removal of solvent under reduced pressure followed by flash column chromatography yields the halogeno-substituted triazolo-pyrazine core.

This method is reported to give good yields of halogenated triazolo[4,3-a]pyrazines, which serve as key intermediates for further substitution.

Introduction of the 3-Bromobenzyl Group

The 3-bromobenzyl substituent is introduced via condensation of the halogenated triazolo-pyrazine intermediate with 3-bromobenzaldehyde:

  • Reaction: Stirring halogeno-hydrazinylpyrazine with 3-bromobenzaldehyde in ethanol under reflux overnight.
  • Oxidation: Addition of chloramine T trihydrate portionwise at low temperature to facilitate cyclization and oxidation.
  • Isolation: Filtration and purification to yield the desired 3-aryl-substituted triazolo-pyrazine.

This step forms the 3-[(3-bromophenyl)methyl] substituent via formation of an imine intermediate followed by oxidative cyclization.

Alternative Synthetic Routes

Other literature reports describe related synthetic routes involving:

  • Nucleophilic substitution: Using hydrazine hydrate on dichloropyrazine derivatives to form hydrazinylpyrazine intermediates, which are then cyclized with triethoxy methane to form the triazolo-pyrazine core.
  • Amide coupling and reductive amination: For related triazolopyrazine derivatives, amide condensation with Boc-protected amino acids followed by deprotection and reductive amination with aldehydes has been reported.
  • Radical and photoredox functionalization: Late-stage functionalization of triazolopyrazine scaffolds by photoredox methylation and radical chemistry has been explored for structural diversification.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield Range (%) Notes Reference
Halogen-hydrazinylpyrazine + orthoformate + p-TsOH reflux Toluene, reflux 5 h 60-85 Efficient cyclization to triazolo-pyrazine core
Condensation with 3-bromobenzaldehyde + chloramine T Ethanol, reflux overnight + oxidation 55-75 Formation of 3-aryl methyl substituent
Hydrazine substitution on dichloropyrazine Hydrazine hydrate, ethanol, nucleophilic substitution 70-90 Preparation of hydrazinyl intermediate
Cyclization with triethoxy methane Acid catalysis, reflux 65-80 Formation of fused triazolo-pyrazine ring
Amide coupling and reductive amination DCC coupling, TFA deprotection, NaBH3CN reduction 50-70 Alternative functionalization strategy

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their activity against various diseases, including cancer, infectious diseases, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,2,4-triazolo[4,3-a]pyrazine core is highly versatile, with biological activity modulated by substituents at the 3- and 8-positions. Key analogues include:

Compound Name Substituents Molecular Formula Key Activity/Property Reference
3-[(3-Bromophenyl)methyl]-target compound 3-(3-Bromophenylmethyl) C₁₃H₁₃BrN₄ Under investigation; structural focus
Sitagliptin intermediate 3-(Trifluoromethyl) C₇H₇F₃N₄ DPP-4 inhibitor (antidiabetic)
3-(2-Fluorobenzyl)-8-(methylamino) 3-(2-Fluorobenzyl), 8-(methylamino) C₁₃H₁₃FN₆ Anticonvulsant (ED₅₀ = 3 mg/kg)
Compound 25 (P2X7 antagonist) 3-Phenyl, 5,6-dihydro C₁₉H₂₁N₇O P2X7 antagonist (huP2X7 IC₅₀ = 9 nM)
5-(3-Bromophenyl)-2-amino-triazolo[1,5-c]pyrimidine 5-(3-Bromophenyl) C₁₁H₈BrN₆ Mediator release inhibitor (asthma)

Physicochemical and Pharmacokinetic Properties

  • Bromine’s polarizability may increase membrane permeability compared to fluorine .
  • Synthetic Accessibility : The target compound’s synthesis parallels methods for 5-bromo-3-(2-nitrophenyl)-triazolo[4,3-a]pyrazine, involving hydrazine-aldehyde condensations (yields ~59–84%) . In contrast, trifluoromethyl derivatives require specialized reagents (e.g., trifluoromethylbenzohydrazide), increasing complexity .

Biological Activity

3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties and other pharmacological effects.

  • Molecular Formula : C12H15BrCl2N4
  • Molecular Weight : 366.08 g/mol
  • CAS Number : 1798729-90-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
2e32Staphylococcus aureus
2e16Escherichia coli

The compound 2e was noted for its superior antibacterial activity, comparable to ampicillin, indicating the potential of triazolo[4,3-a]pyrazine derivatives in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the triazolo[4,3-a]pyrazine scaffold can significantly influence antibacterial efficacy. For instance:

  • Compounds with indole groups generally exhibited higher activity than those with phenyl groups.
  • Long alkyl chains were found to enhance lipophilicity and cell permeability, contributing to improved antibacterial effects .

Other Biological Activities

Beyond antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to possess a range of biological activities:

  • Antifungal : Some derivatives have shown effectiveness against fungal pathogens.
  • Antimalarial and Antitubercular : Preliminary studies indicate potential in combating malaria and tuberculosis.
  • Anticonvulsant : Certain compounds within this class demonstrate anticonvulsant properties .

Case Studies

  • Synthesis and Evaluation of Derivatives :
    A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their biological activities. Among these, compounds with electron-donating groups at the R2 position showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Evaluation :
    In another research effort focusing on pyrazine derivatives, compounds were evaluated for their minimum inhibitory concentration (MIC) against a panel of bacterial strains. The results indicated that specific modifications to the triazolo structure could lead to significant improvements in antimicrobial efficacy .

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